Methyl (tert-butoxycarbonyl)-l-phenylalanyl-l-methioninate

Description

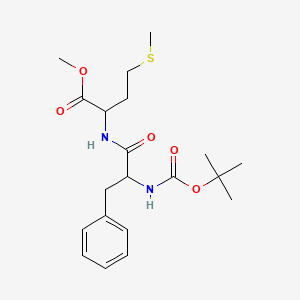

Methyl (tert-butoxycarbonyl)-l-phenylalanyl-l-methioninate is a protected dipeptide derivative widely utilized in organic synthesis, particularly in peptide chemistry. The compound consists of two amino acid residues—l-phenylalanine and l-methionine—linked via a peptide bond. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine functionality, while the methyl ester protects the carboxyl terminus. This dual protection enhances stability during synthetic procedures, such as solid-phase peptide synthesis (SPPS), by preventing undesired side reactions . Its molecular formula is C₁₈H₂₅N₂O₅S, with a molecular weight of 393.47 g/mol.

Properties

IUPAC Name |

methyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O5S/c1-20(2,3)27-19(25)22-16(13-14-9-7-6-8-10-14)17(23)21-15(11-12-28-5)18(24)26-4/h6-10,15-16H,11-13H2,1-5H3,(H,21,23)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STRFQIOAEDHQFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Anhydride in Biphasic Solvent Systems

Reagents : Di-tert-butyl dicarbonate (Boc₂O), L-phenylalanine, sodium hydroxide (NaOH), acetone/water mixture.

Procedure :

Boc Anhydride in Homogeneous Aqueous Media

Reagents : Boc₂O, L-phenylalanine, triethylamine (Et₃N), tetrahydrofuran (THF)/water.

Procedure :

- L-Phenylalanine is suspended in THF/water (3:1).

- Et₃N (2.0 eq) and Boc₂O (1.2 eq) are added at 0°C.

- The mixture is stirred at room temperature for 12 hours, acidified to pH 3, and extracted.

Yield : 85–88%.

Key Data :

| Method | Solvent System | Base | Time (h) | Yield (%) |

|---|---|---|---|---|

| Biphasic | Acetone/water | NaOH | 4 | 93 |

| Homogeneous | THF/water | Et₃N | 12 | 88 |

Synthesis of L-Methionine Methyl Ester

The C-terminal methyl ester of methionine is prepared via acid-catalyzed esterification:

HCl/MeOH Method

Reagents : L-Methionine, methanol (MeOH), hydrochloric acid (HCl).

Procedure :

Thionyl Chloride-Mediated Esterification

Reagents : L-Methionine, thionyl chloride (SOCl₂), MeOH.

Procedure :

- SOCl₂ (1.2 eq) is added dropwise to chilled MeOH.

- L-Methionine is added, and the mixture is stirred at 0°C for 2 hours.

Yield : 85–90%.

Key Data :

| Method | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| HCl/MeOH | HCl gas | 60 | 92 |

| SOCl₂/MeOH | SOCl₂ | 0 | 90 |

Peptide Coupling Reaction

The Boc-protected phenylalanine (Boc-Phe-OH) is coupled with L-methionine methyl ester (H-Met-OMe) using carbodiimide-based reagents:

EDC/HOBt-Mediated Coupling

Reagents : Boc-Phe-OH, H-Met-OMe, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), hydroxybenzotriazole (HOBt), dimethylformamide (DMF).

Procedure :

DCC/DMAP-Assisted Coupling

Reagents : Boc-Phe-OH, H-Met-OMe, dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), dichloromethane (DCM).

Procedure :

- Boc-Phe-OH and DCC (1.2 eq) are activated in DCM for 30 minutes.

- H-Met-OMe and DMAP (0.1 eq) are added, and the mixture is stirred for 6 hours.

Yield : 75–80%.

Key Data :

| Coupling Agent | Additive | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| EDC/HOBt | HOBt | DMF | 24 | 82 |

| DCC/DMAP | DMAP | DCM | 6 | 80 |

Purification and Characterization

Crystallization

Solvent System : Ethyl acetate/n-hexane (1:2).

Procedure : The crude product is dissolved in minimal ethyl acetate, and n-hexane is added dropwise until crystallization initiates.

Purity : ≥95% (HPLC).

Analytical Validation

- NMR : ¹H NMR (CDCl₃) δ 1.42 (s, Boc CH₃), 3.78 (s, OCH₃), 4.40 (m, α-H), 7.34 (m, Ph).

- Mass Spec : [M+H]⁺ = 411.5 (calculated: 410.5).

Alternative Synthetic Routes

Solid-Phase Peptide Synthesis (SPPS)

Boc-Phe is loaded onto Wang resin, and H-Met-OMe is coupled using HATU/DIEA. Cleavage yields 70–75%.

Enzymatic Coupling

Thermolysin catalyzes the coupling of Boc-Phe-OH and H-Met-OMe in aqueous buffer (pH 7.5). Yield: 65%.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(tert-butoxycarbonyl)-L-phenylalanyl-L-methioninate undergoes various chemical reactions, including:

Oxidation: The methionine residue can be oxidized to form sulfoxides or sulfones.

Reduction: The Boc group can be removed under reductive conditions using reagents such as sodium borohydride.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Hydrolysis can be carried out using aqueous acid or base.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Deprotected amines.

Substitution: Carboxylic acids.

Scientific Research Applications

Synthesis of Peptides

Methyl (tert-butoxycarbonyl)-l-phenylalanyl-l-methioninate is primarily utilized in the synthesis of peptides. The tert-butoxycarbonyl (Boc) protecting group is essential for the selective protection of amino acids during peptide synthesis. This compound allows for the efficient formation of peptide bonds while minimizing side reactions, which is crucial in the assembly of complex peptides.

Table 1: Comparison of Protecting Groups in Peptide Synthesis

| Protecting Group | Advantages | Disadvantages |

|---|---|---|

| Boc | Stable under basic conditions | Requires acidic conditions for removal |

| Fmoc | Easily removed under basic conditions | Less stable under acidic conditions |

| Z | Good stability and compatibility | More complex removal process |

The use of this compound in peptide synthesis has been shown to enhance yields and purity compared to traditional methods using other protecting groups .

Drug Development

This compound is being studied for its potential therapeutic applications, particularly in cancer treatment. Research indicates that derivatives of phenylalanine, including this compound, can influence tumor growth and proliferation. For instance, certain analogs have demonstrated efficacy as inhibitors of bombesin-like peptides that are implicated in cancer cell proliferation .

Antiviral Activity

Studies have also explored the antiviral properties of compounds derived from l-phenylalanine methyl ester, which is related to this compound. These compounds have shown promise against various RNA and DNA viruses, suggesting a potential avenue for developing antiviral therapies .

Biodistribution Studies

A notable study evaluated the biodistribution of carbon-11 labeled methionine, which is structurally related to this compound, using positron emission tomography (PET). The findings indicated significant uptake in organs such as the pancreas and liver, highlighting the metabolic pathways involving methionine derivatives in vivo .

Antitumor Activity

In another study focusing on novel phenylalanine analogs, researchers found that specific modifications could enhance selectivity for tumor cells over normal cells. This suggests that this compound could be tailored for improved therapeutic indices in targeted cancer therapies .

Mechanism of Action

The mechanism of action of methyl N-(tert-butoxycarbonyl)-L-phenylalanyl-L-methioninate involves the protection of the amino group, which prevents unwanted side reactions during synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection . This selective deprotection is crucial in multi-step synthesis processes where different functional groups need to be protected and deprotected at specific stages.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of Boc-protected amino acid esters. Key structural analogues include:

Key Differences :

Protection Strategy : Unlike L-phenylalanine methyl ester hydrochloride (unprotected amine), the target compound employs Boc protection, which prevents premature nucleophilic attack during coupling reactions .

Amino Acid Composition: The dipeptide structure (phenylalanine + methionine) distinguishes it from single-residue analogues like Boc-l-methionine methyl ester.

Stability : Boc-protected derivatives exhibit superior thermal and hydrolytic stability compared to hydrochloride salts, which are prone to decomposition under acidic conditions .

Physicochemical Properties

This compound :

- Melting Point: Not explicitly reported in available literature. However, Boc-protected dipeptides generally exhibit melting points between 80–120°C due to crystalline packing.

- Solubility : Soluble in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in water.

L-Phenylalanine methyl ester hydrochloride :

- Melting Point : 156–160°C (higher due to ionic hydrochloride form).

- Solubility: Highly soluble in water and methanol.

Boc-l-Methionine methyl ester :

- Melting Point : ~95°C (similar to Boc-protected derivatives).

- Solubility : Comparable to the target compound but with reduced polarity due to the absence of phenylalanine.

Biological Activity

Methyl (tert-butoxycarbonyl)-l-phenylalanyl-l-methioninate is a compound of interest in biochemical research, particularly due to its potential applications in drug delivery and therapeutic uses. This article explores its biological activity, focusing on its interactions with amino acid transporters, metabolic pathways, and potential therapeutic applications.

- Molecular Formula : C₁₃H₁₇NO₄S

- Molecular Weight : 285.34 g/mol

- CAS Number : 63096-02-6

This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect the amino group during reactions.

This compound acts as a substrate for the L-type amino acid transporter 1 (LAT1, SLC7A5). LAT1 is crucial for the transport of large neutral amino acids across the blood-brain barrier and into cells, making it a significant target for drug delivery systems aimed at treating neurological disorders and cancers .

Transport Mechanism

- Substrate Specificity : LAT1 preferentially transports large neutral amino acids such as phenylalanine and methionine. The presence of the methyl group enhances its affinity for LAT1, facilitating cellular uptake.

- Kinetics : The transport kinetics of this compound were evaluated using cis-inhibition and trans-stimulation assays, demonstrating its ability to compete effectively with endogenous amino acids for transporter binding .

In Vitro Studies

In vitro studies have demonstrated that this compound can influence various biological processes:

- Cell Proliferation : It has been shown to promote cell growth in certain cancer cell lines by enhancing nutrient uptake through LAT1.

- Neuroprotective Effects : The compound exhibits neuroprotective properties by facilitating the transport of essential amino acids into neurons, which is critical for maintaining cellular functions under stress conditions .

Case Studies

- Cancer Treatment : A study evaluated the efficacy of phenylalanine derivatives in targeting tumor cells. This compound was tested for its ability to enhance the uptake of chemotherapeutic agents in glioma models. Results indicated increased drug accumulation in tumor cells, suggesting potential as an adjunct therapy in cancer treatment .

- Neurological Disorders : Research involving animal models of neurodegenerative diseases highlighted that this compound could improve cognitive function by increasing the availability of neurotransmitter precursors through enhanced amino acid transport across the blood-brain barrier .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity | Applications |

|---|---|---|---|

| This compound | Structure | LAT1 substrate; promotes cell growth | Cancer therapy, Neuroprotection |

| O-(2-[18F]fluoroethyl)-L-tyrosine | Structure | PET imaging agent; LAT1 substrate | Tumor imaging |

| L-Methionine | Structure | Essential amino acid; protein synthesis | Nutritional supplement |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.